1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone
CAS No.: 79421-41-3
Cat. No.: VC1892281
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79421-41-3 |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | 1-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]ethanone |
| Standard InChI | InChI=1S/C15H19NO3/c1-12(17)13-2-4-14(5-3-13)16-8-6-15(7-9-16)18-10-11-19-15/h2-5H,6-11H2,1H3 |
| Standard InChI Key | FYLGZBNNVGZPIW-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)N2CCC3(CC2)OCCO3 |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2CCC3(CC2)OCCO3 |
Introduction
Chemical Properties and Identifiers
Molecular Identity and Basic Properties
1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone is identified through various chemical descriptors that define its structure and properties. The following table presents the key identifiers associated with this compound:
These identifiers provide standardized ways to reference the compound across different chemical databases and scientific literature, facilitating consistent identification and communication among researchers.
Physical and Chemical Characteristics
The physical and chemical characteristics of 1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone influence its handling, storage, and potential applications. Based on available data, the following properties have been documented:
The compound's solid state at room temperature and its recommended storage conditions suggest that it may be sensitive to environmental factors such as air, moisture, or heat. These considerations are important for researchers working with this compound to ensure its stability and integrity during experimental procedures .
Chemical Reactivity
Functional Group Reactivity
The diverse functional groups present in 1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone contribute to its potential chemical reactivity. Each functional group offers distinct possibilities for chemical transformations:
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Ketone (Acetyl Group): The acetyl moiety can undergo typical carbonyl reactions including:
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Reduction to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride
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Nucleophilic addition reactions with Grignard reagents or organolithium compounds
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Condensation reactions with amines to form imines or with hydrazines to form hydrazones
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Aldol-type reactions with other carbonyl compounds under basic conditions
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Tertiary Amine (Piperidine Nitrogen): While already substituted, the nitrogen atom can still participate in:
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Quaternization reactions with alkyl halides to form quaternary ammonium salts
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Oxidation reactions to form N-oxides
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Coordination with Lewis acids or transition metals
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Acetal Group (1,3-Dioxolane Ring): The cyclic acetal serves as a protected ketone and exhibits:
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Stability under basic and neutral conditions
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Susceptibility to hydrolysis under acidic conditions, which would regenerate the ketone functionality
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Potential for transacetalization reactions with other alcohols under acidic catalysis
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These functional groups provide multiple handles for structural modifications and diversification, making the compound versatile for various synthetic applications.
Stability Considerations
The stability profile of 1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone is influenced by several factors related to its structure:
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The acetal functionality is generally stable under basic and neutral conditions but can undergo hydrolysis in acidic environments, which explains the recommendation for storage in sealed, dry containers .
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The safety data sheet indicates that the compound is air-sensitive, suggesting potential oxidative degradation upon prolonged exposure to air .
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The recommended storage temperature (2-8°C) implies that the compound may undergo thermal degradation or other unwanted reactions at elevated temperatures .
These stability considerations are crucial for researchers working with this compound to ensure its integrity during storage and experimental procedures.
Biological Activity and Applications
Receptor Binding Properties
While specific biological activity data for 1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone itself is limited in the available literature, related compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane scaffold have demonstrated significant receptor binding properties. A particularly notable example is 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, which exhibited high affinity for σ1 receptors with an inhibitory constant (Ki) of 5.4 ± 0.4 nM .
This related compound also showed remarkable selectivity:
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30-fold selectivity for σ1 receptors over σ2 receptors
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1404-fold selectivity over the vesicular acetylcholine transporter
Such findings suggest that the spirocyclic scaffold present in our compound of interest may contribute to specific receptor binding properties, particularly in the context of sigma receptors, which are implicated in various neurological and psychiatric conditions.
These classifications indicate that the compound requires careful handling to prevent adverse health effects, particularly concerning skin and eye contact and inhalation .
Structure-Property Relationships
Comparison with Parent Compound
The parent compound, 1,4-dioxa-8-azaspiro[4.5]decane (CAS: 177-11-7), serves as the core scaffold for our compound of interest. A comparison of their properties reveals how the addition of the 4-acetylphenyl group modifies various characteristics:
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